4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate
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Overview
Description
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate is a synthetic compound used primarily in biochemical research. It is a derivative of chitosan and chitin, which are naturally occurring polysaccharides. This compound is known for its role as a chromogenic substrate, particularly in the detection of enzyme activities such as β-galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate involves multiple steps, starting from the basic building blocks of chitosan. The process typically includes acetylation and glycosylation reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes but with optimized conditions for higher yield and purity. This may include the use of automated reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate undergoes various chemical reactions, including:
Hydrolysis: This reaction is commonly used to break down the compound into its constituent sugars.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, affecting its reactivity and stability.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives of the original compound. These products are often used to study enzyme activities and other biochemical processes .
Scientific Research Applications
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of glycosidases.
Biology: Helps in the detection and quantification of specific enzymes in biological samples.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Employed in the development of biosensors and other analytical tools.
Mechanism of Action
The compound exerts its effects primarily through its role as a substrate for specific enzymes. When hydrolyzed by enzymes such as β-galactosidase, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl β-D-glucuronide
- 4-Methylumbelliferyl β-D-galactopyranoside
- 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide
Uniqueness
What sets 4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate apart is its specific structure, which makes it an ideal substrate for studying chitinase activity. Its acetylated form provides stability and specificity, making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C34H42N2O16 |
---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
[(2R,4R,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27-,29+,30-,31-,32-,33-,34-/m1/s1 |
InChI Key |
GJGDIRLUTJXWBX-IXIPFUECSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@@H]4[C@H]([C@@H](C[C@@H](O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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